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Compound of Interest

Compound Name: Tos-PEG4-acid

Cat. No.: B611431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tos-PEG4-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery,

and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras

(PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties,

reactivity, and common experimental protocols, designed to equip researchers with the

knowledge to effectively incorporate this versatile linker into their experimental designs. The

molecule features a tosyl group, a terminal carboxylic acid, and a hydrophilic four-unit

polyethylene glycol (PEG) spacer.[3] The PEG spacer enhances aqueous solubility, a critical

attribute for biological applications.[3]

Chemical Properties
Tos-PEG4-acid is characterized by its dual reactivity, conferred by the tosyl and carboxylic acid

functional groups. A summary of its key chemical and physical properties is provided below.
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Property Value Source(s)

Chemical Name Tos-PEG4-acid [3]

Molecular Formula C₁₆H₂₄O₈S

Molecular Weight 376.42 g/mol

CAS Number 1453117-42-4

Appearance Liquid

Purity Typically ≥95%

Solubility
Soluble in aqueous media,

DMSO, DMF, and DCM

Storage Store at -20°C, desiccated

Reactivity and Reaction Mechanisms
The utility of Tos-PEG4-acid stems from the orthogonal reactivity of its two terminal functional

groups.

Tosyl Group Reactivity
The tosyl (p-toluenesulfonyl) group is an excellent leaving group in nucleophilic substitution

reactions. This is due to the resonance stabilization of the resulting tosylate anion. The tosyl

group of Tos-PEG4-acid readily reacts with various nucleophiles, including thiols, amines, and

hydroxyl groups, to form stable covalent bonds. This reaction is typically carried out under

basic conditions to deprotonate the nucleophile, enhancing its reactivity.

Carboxylic Acid Reactivity
The terminal carboxylic acid can be coupled with primary amines to form a stable amide bond.

This reaction does not proceed spontaneously and requires the activation of the carboxyl

group. The most common method for this activation is the use of carbodiimides, such as 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide

(NHS) or its water-soluble analog, sulfo-NHS. EDC activates the carboxylic acid to form a

highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more
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stable amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine to

form the desired amide bond.

Experimental Protocols
The following are detailed protocols for common reactions involving Tos-PEG4-acid.

Protocol 1: Amide Bond Formation via EDC/NHS
Coupling
This protocol describes the conjugation of Tos-PEG4-acid to a primary amine-containing

molecule (e.g., a protein, peptide, or amine-functionalized surface).

Materials:

Tos-PEG4-acid

Amine-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting column

Procedure:

Reagent Preparation:

Equilibrate Tos-PEG4-acid, EDC, and NHS to room temperature before opening.
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Prepare a stock solution of Tos-PEG4-acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

Immediately before use, prepare fresh stock solutions of EDC and NHS (e.g., 10 mg/mL)

in Activation Buffer.

Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration

(e.g., 1-5 mg/mL).

Activation of Tos-PEG4-acid:

In a reaction tube, combine the desired amount of Tos-PEG4-acid stock solution with

Activation Buffer.

Add a 1.5 to 5-fold molar excess of EDC to the Tos-PEG4-acid solution.

Immediately add a 1.5 to 5-fold molar excess of NHS.

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

Conjugation to the Amine-Containing Molecule:

Add the activated Tos-PEG4-NHS ester solution from step 2 to the solution of the amine-

containing molecule. A 10- to 20-fold molar excess of the linker is a common starting point,

but this should be optimized for the specific application.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching the Reaction:

Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30

minutes at room temperature to quench any unreacted NHS esters.

Purification:

Remove excess, unreacted linker and byproducts by passing the reaction mixture through

a desalting column equilibrated with an appropriate buffer (e.g., PBS).
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Protocol 2: Nucleophilic Substitution of the Tosyl Group
with a Thiol
This protocol outlines a general procedure for the reaction of the tosyl group of a Tos-PEG4-
acid conjugate with a thiol-containing molecule.

Materials:

Tos-PEG4-acid conjugate (where the carboxylic acid has been reacted)

Thiol-containing molecule

Reaction Buffer: Phosphate or borate buffer, pH 8.0-9.5

Degassing equipment (optional, but recommended)

Inert gas (e.g., argon or nitrogen)

Procedure:

Reagent Preparation:

Dissolve the Tos-PEG4-acid conjugate in the Reaction Buffer.

Dissolve the thiol-containing molecule in the Reaction Buffer. To prevent oxidation of the

thiol, it is recommended to use a degassed buffer and perform the reaction under an inert

atmosphere.

Reaction:

Add the thiol-containing molecule solution to the Tos-PEG4-acid conjugate solution. The

molar ratio of the thiol to the tosyl group should be optimized, with a slight excess of the

thiol often being beneficial.

Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for

several hours to overnight, with gentle mixing.

Monitoring and Purification:
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Monitor the progress of the reaction using an appropriate analytical technique, such as

HPLC or LC-MS.

Once the reaction is complete, purify the product to remove unreacted starting materials

and byproducts using a suitable method, such as size exclusion chromatography or

dialysis.

Applications in PROTAC Synthesis
Tos-PEG4-acid is a valuable tool in the synthesis of PROTACs, which are bifunctional

molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The

linker plays a critical role in a PROTAC's efficacy by dictating the spatial orientation of the two

ligands. Tos-PEG4-acid allows for the modular construction of PROTACs, where the carboxylic

acid can be coupled to one ligand and the tosyl group can be reacted with the other.

Below is a diagram illustrating the general workflow for PROTAC synthesis using a PEG-based

linker like Tos-PEG4-acid.
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PROTAC Synthesis Workflow using a Heterobifunctional Linker

Synthesis of Precursors Conjugation Steps

Target Protein Ligand
(with reactive group, e.g., amine)

Carboxylic Acid Activation
(EDC/NHS)

Amine Coupling
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Nucleophilic Substitution
(Thiol reacts with Tosyl)

Tos-PEG4-acid

Ligand-Linker Intermediate

Click to download full resolution via product page

Caption: Workflow for PROTAC synthesis using a heterobifunctional linker.

This diagram illustrates a possible synthetic route where the carboxylic acid of Tos-PEG4-acid
is first activated and coupled to the target protein ligand. The resulting intermediate, now

displaying a reactive tosyl group, is then reacted with the E3 ligase ligand to form the final

PROTAC molecule. The order of these steps can be reversed depending on the specific

chemistry of the ligands.

Signaling Pathway and Experimental Workflow
Visualization
The following diagram illustrates the mechanism of action of a PROTAC, which is the ultimate

application for molecules synthesized using linkers like Tos-PEG4-acid.
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PROTAC Mechanism of Action
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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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